molecular formula C13H14O5 B2532288 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-62-1

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2532288
CAS No.: 300556-62-1
M. Wt: 250.25
InChI Key: BYCMGWCMNIYLPK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol . It belongs to the 5-hydroxybenzofuran class of compounds, a scaffold recognized in medicinal chemistry for its diverse biological potential. Benzofuran derivatives, particularly those with a 5-hydroxy substituent, have attracted significant research attention due to their broad spectrum of biological activities . Studies on closely related analogs have demonstrated that such compounds can possess valuable properties, including antimicrobial activity against a selection of Gram-positive bacteria and yeasts , as well as antitumor and anti-estrogen effects relevant to breast cancer research . Some 5-hydroxybenzofuran derivatives also act as inhibitors of mTOR signaling , a key pathway controlling cell growth and metabolism, and exhibit anti-inflammatory and antifungal activities . The 2-methoxyethyl ester group in this specific molecule may influence its solubility and pharmacokinetic properties, making it a compound of interest for further investigation and development. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8-12(13(15)17-6-5-16-2)10-7-9(14)3-4-11(10)18-8/h3-4,7,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCMGWCMNIYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values and mechanisms of action observed in different cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical)0.06Induces apoptosis via caspase activation
A549 (Lung)0.09Inhibits tubulin polymerization
K562 (Leukemia)0.08Activates apoptotic pathways

The compound's mechanism involves the induction of apoptosis through the activation of caspases, particularly caspase-3 and -7, which are crucial for programmed cell death.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study : A study evaluated the antimicrobial properties of 2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate against common pathogens such as E. coli and S. aureus, confirming its potential therapeutic applications in treating infections.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzofuran derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylateHydroxyl group at position 4Moderate anticancer activity
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylateEthyl substituent at position 5Antimicrobial effects
Methyl 3-hydroxy-1-benzofuran-2-carboxylateHydroxyl group at position 3Limited biological activity

This comparative analysis highlights the distinct biological activities associated with variations in substituents on the benzofuran ring.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the benzofuran core can interact with various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ester Group Impact : The 2-methoxyethyl ester in the target compound likely improves solubility and bioavailability compared to methyl or ethyl esters .
  • 5-Hydroxy vs. 5-Methoxy : The hydroxyl group (target compound) offers hydrogen-bonding capacity, whereas methoxy groups () enhance lipophilicity and metabolic stability .

Crystallographic and Spectroscopic Data

Table 2: Analytical Characterization
Compound Name Crystallography (X-ray) $ ^1 \text{H-NMR} $ Data Availability Software/Tools Used References
Target compound No Not reported N/A
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Yes (compounds 1, 2) Yes SHELX, WinGX, ORTEP-3
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Yes (compound VI) Yes SHELX, Mercury

Key Observations :

  • Crystallography : Halogenated analogs (e.g., compound VI in ) were structurally validated via X-ray diffraction, confirming planarity of the benzofuran core and halogen positioning .
  • Software : SHELX and Mercury were critical for refining crystal structures and visualizing intermolecular interactions (e.g., hydrogen bonds) .

Key Observations :

  • 2-Methoxyethyl Moieties : Compounds with 2-methoxyethyl groups (e.g., ) demonstrate enhanced bioactivity, likely due to improved membrane permeability .
  • Antimicrobial vs. Antifungal : Methoxy and halogenated derivatives () show broad-spectrum antimicrobial activity, while boronic acid derivatives () target fungal pathogens .

Biological Activity

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 300556-62-1) is an organic compound belonging to the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C13H14O5
  • Molar Mass : 250.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Hydroxyl Group : This functional group can form hydrogen bonds, enhancing the compound's binding affinity to enzymes and receptors.
  • Benzofuran Core : The benzofuran structure is known to modulate biological activities by interacting with cellular pathways involved in inflammation and oxidative stress.

Antioxidant Activity

Research indicates that compounds within the benzofuran class exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in various cell lines.

StudyMethodResult
MDPI Study (2024)DPPH AssayIC50 = 3.1 μM
MDPI Study (2024)ABTS AssaySignificant reduction in oxidative stress compared to BHT

Antiproliferative Activity

The compound has shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)1.2
HCT116 (Colon Cancer)3.7
HEK293 (Kidney)5.3

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported as follows:

Bacterial StrainMIC (μM)
Enterococcus faecalis8

Case Studies

Several studies have investigated the biological activities of derivatives of benzofurans, including those similar to this compound. For instance:

  • Antiproliferative Studies : A study published in MDPI found that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, indicating strong potential for further development as anticancer drugs.
  • Oxidative Stress Reduction : Another study highlighted that certain derivatives not only inhibited cancer cell proliferation but also significantly reduced oxidative stress markers in treated cells, suggesting a dual mechanism of action involving both antiproliferative and antioxidant effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and what critical parameters influence yield and purity?

  • Methodology :

  • Step 1 : Start with functionalization of the benzofuran core via electrophilic substitution or coupling reactions. For example, 5-hydroxy substitution can be achieved using hydroxylation agents like 3-chloroperoxybenzoic acid in dichloromethane at low temperatures (0–5°C) .
  • Step 2 : Esterification of the carboxyl group with 2-methoxyethanol under Mitsunobu conditions (e.g., DIAD, PPh3) or acid-catalyzed ester exchange.
  • Critical Parameters :
  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for esterification .
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1 v/v) and recrystallization (e.g., diisopropyl ether) are effective for isolating pure crystals .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy groups (δ 3.2–3.5 ppm for OCH3), ester carbonyl (δ 165–170 ppm in <sup>13</sup>C), and hydroxy protons (broad singlet at δ 5–6 ppm, exchangeable with D2O) .
  • IR Spectroscopy : Look for O–H stretch (~3200 cm<sup>−1</sup>), ester C=O (~1720 cm<sup>−1</sup>), and benzofuran C–O–C (~1250 cm<sup>−1</sup>) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> with accuracy <5 ppm .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the ester group. Protect from light to avoid photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic methodologies, such as solvent or catalyst variations?

  • Approach :

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM vs. THF), catalysts (e.g., PTSA vs. DMAP), and temperatures to identify optimal conditions .
  • Mechanistic Analysis : Use <sup>18</sup>O isotopic labeling to track esterification pathways and identify rate-limiting steps .
  • Yield vs. Purity Trade-offs : Compare column chromatography (high purity, lower yield) vs. recrystallization (moderate purity, higher yield) using HPLC-MS .

Q. What strategies are recommended for analyzing crystal packing and intermolecular interactions, and how do these influence physicochemical properties?

  • Crystallography :

  • X-ray Diffraction : Determine dihedral angles between benzofuran and substituent rings (e.g., 80.96° in analogous compounds) to assess planarity .
  • Intermolecular Forces : Identify π-π stacking (centroid distances ~3.6–3.8 Å) and hydrogen bonds (C–H⋯O, O–H⋯O) to explain solubility and melting points .
    • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

Q. How can computational methods like DFT predict electronic properties or reactivity for SAR studies?

  • DFT Workflow :

  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model ground-state structures and verify with experimental XRD data .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., ester) lower LUMO, enhancing electrophilicity .
  • Reactivity Descriptors : Use Fukui indices to map sites prone to electrophilic attack (e.g., C5 hydroxy group) .
    • SAR Insights : Modify methoxy or hydroxy groups to alter H-bond donor/acceptor capacity, which correlates with bioactivity in analogous benzofurans .

Q. What advanced purification techniques can address challenges in isolating enantiomers or regioisomers?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:IPA (90:10) for enantiomers .
  • Regioselective Protection : Temporarily protect the 5-hydroxy group with TBSCl before functionalizing other positions, followed by deprotection with TBAF .

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